molecular formula C8H16N2O4S B5783999 ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate

ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate

Cat. No. B5783999
M. Wt: 236.29 g/mol
InChI Key: QSDFYHFWELYRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate, also known as EMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC is a piperazine derivative that has been synthesized through various methods and has shown promising results in various biological and biochemical studies.

Mechanism of Action

The mechanism of action of ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death, in cancer cells. ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells. In addition, ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has been reported to modulate the immune system by enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assessed through various analytical techniques. However, ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. In addition, the mechanism of action of ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate is not fully understood, which can hinder its further development as a therapeutic agent.

Future Directions

For research on ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate include the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy and safety in animal models and clinical trials. In addition, the use of ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate in combination with other therapeutic agents may enhance its biological activity and efficacy.

Synthesis Methods

Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate can be synthesized through various methods, including the reaction of 1-piperazinecarboxylic acid with methylsulfonyl chloride and ethyl chloroformate. The reaction proceeds under mild conditions and yields ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate as a white crystalline solid. The purity of the synthesized compound can be determined through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

Ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has shown potential therapeutic applications in various scientific research studies. It has been reported to have anticancer, antifungal, and antibacterial properties. ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, ethyl 4-(methylsulfonyl)-1-piperazinecarboxylate has been shown to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

ethyl 4-methylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-3-14-8(11)9-4-6-10(7-5-9)15(2,12)13/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDFYHFWELYRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(methylsulfonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.